

Overcoming solubility issues of 2-amino-4-hydroxy-6-phenylpyrimidine in aqueous solutions

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Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-phenylpyrimidine

Cat. No.: B112792

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Technical Support Center: 2-Amino-4-hydroxy-6-phenylpyrimidine

Welcome to the technical support center for **2-amino-4-hydroxy-6-phenylpyrimidine**. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is **2-amino-4-hydroxy-6-phenylpyrimidine** and why is its aqueous solubility a concern?

2-amino-4-hydroxy-6-phenylpyrimidine is a heterocyclic organic compound featuring a pyrimidine core.^[1] Its structure, which includes a non-polar phenyl group and a planar heterocyclic system, contributes to strong intermolecular forces in its solid crystalline state. These characteristics lead to low affinity for water, making it a poorly soluble compound, a common challenge in drug formulation and development.^{[2][3]}

Q2: What is the tautomeric state of this compound and how does it affect solubility?

This compound exhibits keto-enol tautomerism, existing in equilibrium between the **2-amino-4-hydroxy-6-phenylpyrimidine** (enol form) and the 2-amino-6-phenylpyrimidin-4(3H)-one (keto form). In the solid state and in most solvents, the keto form is generally favored. This tautomerism can influence the compound's hydrogen bonding capabilities and crystal lattice energy, thereby impacting its dissolution and solubility.

Q3: What common issues are encountered when trying to dissolve **2-amino-4-hydroxy-6-phenylpyrimidine** in aqueous media?

Researchers typically face several challenges:

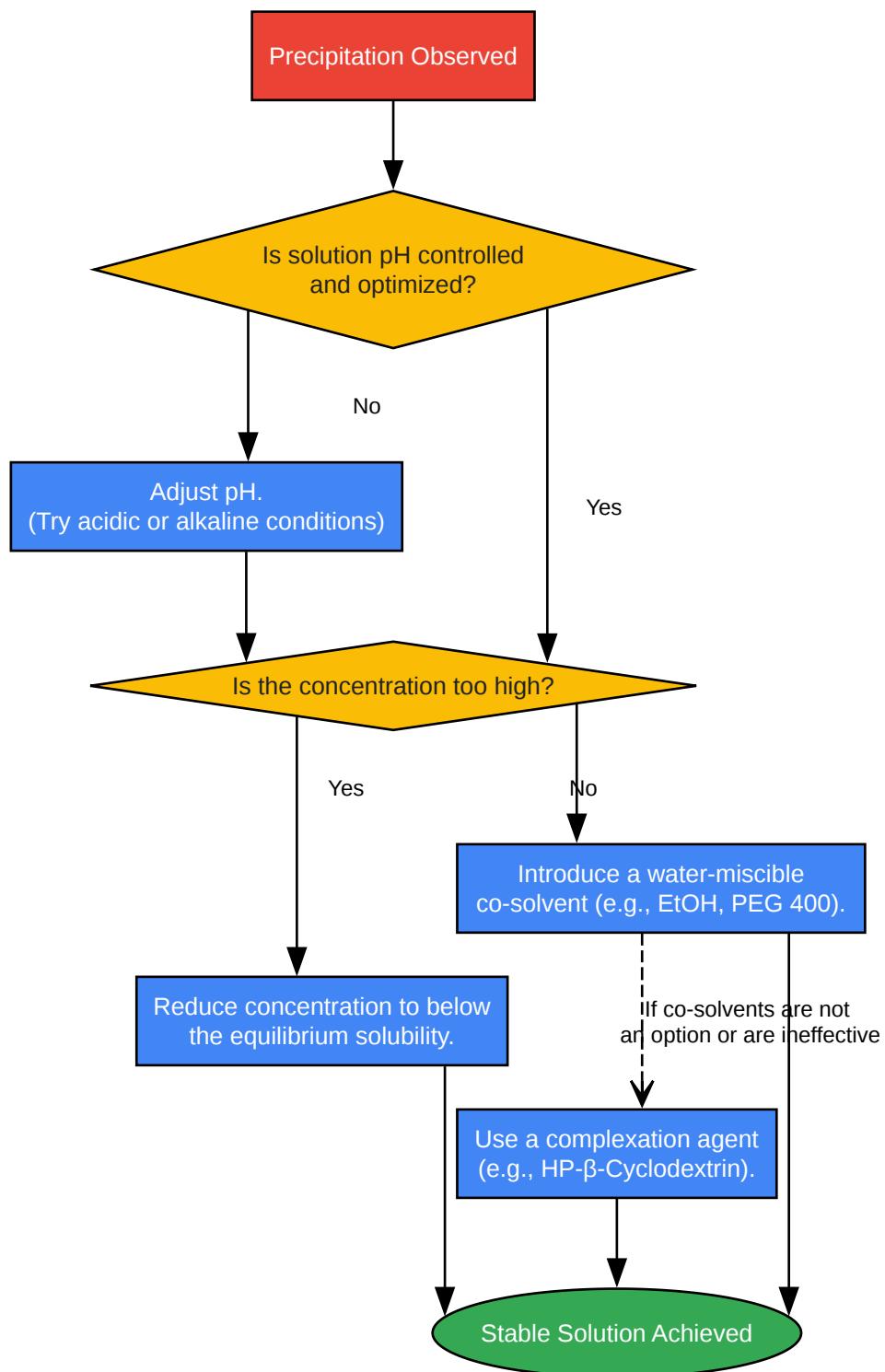
- Incomplete Dissolution: The compound may fail to dissolve completely, leaving a solid residue.
- Precipitation: The compound might initially dissolve, especially with heat or pH adjustment, but then precipitate out of the solution over time or upon cooling.
- Slow Dissolution Rate: The dissolution process can be extremely slow, requiring extended periods of stirring or sonication.
- Formation of a Suspension: Instead of a clear solution, a cloudy suspension may form, which is unsuitable for many biological assays.

Troubleshooting Guide

This guide provides systematic approaches to overcoming common solubility problems.

Issue: The compound precipitates from the aqueous solution after initial dissolution.

Precipitation indicates that the solution is supersaturated and thermodynamically unstable. The following workflow can help identify a stable formulation.

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Caption: Troubleshooting workflow for compound precipitation.

Issue: The compound dissolves too slowly or incompletely.

A slow or incomplete dissolution is often related to the high crystal lattice energy of the compound and poor wettability.

- Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation, which can significantly enhance the dissolution rate.[\[3\]](#)
 - Action: Use sonication on the suspension to break up agglomerates. For larger quantities, consider micronization techniques.
- Heating: Increasing the temperature will generally increase the solubility and dissolution rate.
 - Action: Gently warm the solution while stirring. Be cautious, as the compound may precipitate upon cooling to room temperature. Always check for thermal degradation of the compound.
- Use of Surfactants: Surfactants can improve wettability and form micelles to encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[\[2\]](#)
 - Action: Add a small amount (typically 0.1-2%) of a non-ionic surfactant like Polysorbate 80 (Tween 80) or a poloxamer.

Data & Physical Properties

The following tables provide key properties and illustrative solubility data to guide formulation development.

Table 1: Physical and Chemical Properties of **2-amino-4-hydroxy-6-phenylpyrimidine**

Property	Value	Source
Molecular Formula	C₁₀H₉N₃O	[1]
Molecular Weight	187.20 g/mol	[1]
Appearance	White to off-white powder	-

| Melting Point | >300 °C (decomposes) |[\[1\]](#) |

Table 2: Illustrative Solubility in Various Solvents at 25°C Note: These are representative values. Actual solubility should be determined experimentally.

Solvent	Estimated Solubility (mg/mL)
Water (pH 7.0)	< 0.01
0.1 N HCl (pH ~1)	~ 0.5 - 1.0
0.1 N NaOH (pH ~13)	~ 1.0 - 2.5
Ethanol	~ 1.5
Propylene Glycol	~ 5.0

| DMSO | > 50 |

Table 3: Example Effect of Co-solvents on Aqueous Solubility Enhancement

Co-solvent System (v/v)	Estimated Solubility (mg/mL)	Fold Increase
100% Water	< 0.01	-
20% Ethanol in Water	~ 0.15	~15x

| 40% PEG 400 in Water | ~ 0.80 | ~80x |

Key Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

- Preparation: Add an excess amount of **2-amino-4-hydroxy-6-phenylpyrimidine** to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

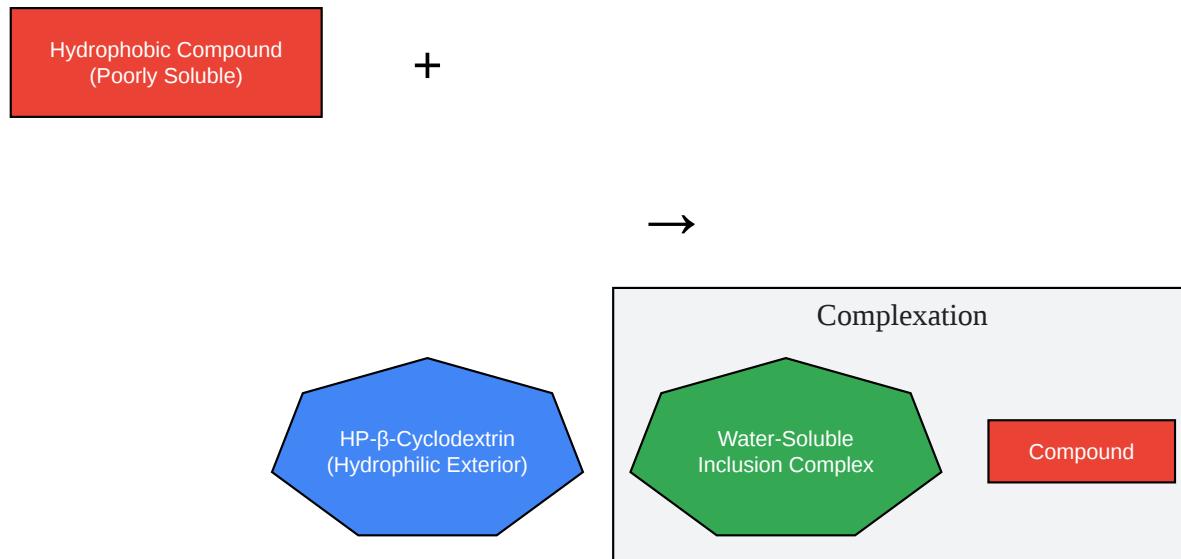
- Separation: Centrifuge the resulting suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
- Quantification: Carefully collect the supernatant, dilute it with a suitable mobile phase or solvent, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Solubilization using pH Adjustment

- Suspension: Suspend the desired mass of the compound in the aqueous vehicle (e.g., water or saline).
- Titration: Slowly add a stock solution of acid (e.g., 1 N HCl) or base (e.g., 1 N NaOH) dropwise while vigorously stirring and monitoring the pH. The amino group on the pyrimidine ring can be protonated at low pH, and the hydroxyl group can be deprotonated at high pH, forming more soluble salts.
- Endpoint: Stop the titration once the compound is fully dissolved.
- Final Adjustment: If necessary, adjust the pH back towards the desired final value, being careful not to cross the pKa where the compound will precipitate. Note the final pH at which the compound remains in solution.

Protocol 3: Solubilization using Hydroxypropyl- β -Cyclodextrin (HP- β -CD)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, forming a more soluble inclusion complex.



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